2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 2097863-32-4
VCID: VC5387770
InChI: InChI=1S/C17H15ClN4O/c1-22-11-13(10-21-22)16-8-12(6-7-19-16)9-20-17(23)14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23)
SMILES: CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Cl
Molecular Formula: C17H15ClN4O
Molecular Weight: 326.78

2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide

CAS No.: 2097863-32-4

Cat. No.: VC5387770

Molecular Formula: C17H15ClN4O

Molecular Weight: 326.78

* For research use only. Not for human or veterinary use.

2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide - 2097863-32-4

Specification

CAS No. 2097863-32-4
Molecular Formula C17H15ClN4O
Molecular Weight 326.78
IUPAC Name 2-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Standard InChI InChI=1S/C17H15ClN4O/c1-22-11-13(10-21-22)16-8-12(6-7-19-16)9-20-17(23)14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23)
Standard InChI Key FYVMILYYWTYRRO-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide reflects its three primary components:

  • A 2-chlorobenzamide moiety at the core.

  • A pyridine ring substituted at the 4-position with a methyl group linked to a 1-methyl-1H-pyrazol-4-yl group.

The molecular formula is C₁₈H₁₆ClN₅O, with a molecular weight of 361.81 g/mol . This aligns with benzamide derivatives featuring chloro and heteroaromatic substituents, such as GSK-2256098 hydrochloride (PubChem CID: 54589075), which shares a similar pyridine-pyrazole backbone .

Structural Features and Stereoelectronic Properties

The compound’s structure combines planar aromatic systems (benzamide, pyridine) with a conformationally flexible methylene linker. Key features include:

  • Chlorine atom at the benzene ring’s 2-position, influencing electron withdrawal and steric interactions.

  • Pyrazole-pyridine hybrid, which enhances hydrogen-bonding potential via nitrogen atoms .

  • Methoxy group absent in this variant, distinguishing it from analogs like GSK-2256098 hydrochloride .

A computational analysis of analogous compounds predicts a logP of ~3.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . The polar surface area (PSA) is estimated at 70–80 Ų, typical for molecules with multiple hydrogen-bond acceptors .

Synthesis and Manufacturing

Retrosynthetic Pathways

The synthesis likely involves sequential coupling reactions:

  • Formation of the pyridine-pyrazole intermediate:

    • Suzuki-Miyaura coupling between 2-chloro-4-(bromomethyl)pyridine and 1-methyl-1H-pyrazol-4-ylboronic acid .

  • Amide bond formation:

    • Reaction of 2-chlorobenzoic acid chloride with the pyridine-pyrazole amine intermediate under Schotten-Baumann conditions .

Key Synthetic Challenges

  • Regioselectivity: Ensuring substitution at the pyridine’s 4-position requires careful control of reaction stoichiometry .

  • Stability of intermediates: The methylene linker may undergo oxidation, necessitating inert atmospheres during synthesis .

A representative yield from analogous syntheses ranges from 45–60% after purification by column chromatography .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Predicted <10 µg/mL at pH 7.4, consistent with hydrophobic benzamide derivatives .

  • Thermal stability: Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures >200°C .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the pyrazole methyl group (~δ 3.8 ppm) and aromatic protons in the δ 7.2–8.5 ppm range .

  • Mass spectrometry: A molecular ion peak at m/z 361.1 (M+H⁺) confirms the molecular weight .

Pharmacological Applications

Target Hypotheses

Structural analogs suggest potential activity against:

  • Glycine transporter 1 (GlyT1): Pyridine-pyrazole benzamides exhibit IC₅₀ values <10 nM in GlyT1 inhibition assays, relevant to neurological disorders .

  • Kinase signaling pathways: Chlorobenzamide derivatives are known inhibitors of FAK (focal adhesion kinase), with IC₅₀ values in the low nanomolar range .

Preclinical Data from Analogous Compounds

  • GSK-2256098: A related FAK inhibitor showed tumor growth inhibition in glioblastoma xenografts at 50 mg/kg/day .

  • Compound 7w: A GlyT1 inhibitor with a pyrazole-pyridine scaffold demonstrated antipsychotic efficacy in rodent models without sedative side effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator